1-(1-Methyl-4-piperidinyl)piperazine
Description
Chemical Identity and Nomenclature
1-(1-Methyl-4-piperidinyl)piperazine represents a complex heterocyclic organic compound characterized by the fusion of two distinct six-membered nitrogen-containing ring systems. The compound possesses the molecular formula C₁₀H₂₁N₃ and exhibits a molecular weight of 183.29 grams per mole. This bicyclic structure features a piperazine ring directly connected to a methylated piperidine moiety, creating a unique three-dimensional configuration that influences both its chemical reactivity and biological interactions.
The nomenclature of this compound reflects the systematic naming conventions established by the International Union of Pure and Applied Chemistry. The primary name, this compound, indicates the attachment of a 1-methylpiperidin-4-yl substituent to the nitrogen atom at position 1 of the piperazine ring. Alternative nomenclature systems have generated numerous synonymous names, including 1-Methyl-4-piperazinopiperidine and Piperazine, 1-(1-methyl-4-piperidinyl)-, each emphasizing different structural aspects of the molecule.
The Chemical Abstracts Service has assigned multiple registry numbers to this compound, with the primary identifier being 23995-88-2. However, variations in salt forms and stereochemical configurations have resulted in additional registry numbers, including 53617-36-0 and 436099-90-0, which correspond to different ionic forms and stereoisomers of the base structure. This multiplicity of identifiers reflects the compound's versatility in forming various pharmaceutical salts and derivatives.
The structural complexity of this compound is further illustrated by its three-dimensional conformation. The compound exhibits conformational flexibility due to the presence of multiple rotatable bonds, allowing for dynamic structural changes that can influence its interaction with biological targets. The nitrogen atoms within both ring systems contribute to the compound's basicity, with predicted pKa values indicating multiple protonation states under physiological conditions.
Table 1: Chemical Identity Parameters of this compound
Historical Context of Piperazine-Piperidine Hybrid Compounds
The development of piperazine-piperidine hybrid compounds represents a significant evolution in heterocyclic chemistry that emerged from the foundational discoveries of the individual ring systems. Piperidine was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained it by treating piperine with nitric acid. The name derives from the genus Piper, reflecting its initial isolation from black pepper compounds. This early discovery established piperidine as a fundamental building block in organic chemistry, leading to extensive investigations into its chemical properties and biological activities.
Piperazine development followed a parallel but distinct trajectory, with its original naming reflecting chemical similarity to piperidine. The systematic study of piperazines revealed their extraordinary versatility in pharmaceutical applications, with the distinctive structural feature of two opposing nitrogen atoms in a six-membered ring providing unique polar surface area characteristics and hydrogen bonding capabilities. These properties frequently resulted in enhanced water solubility, improved oral bioavailability, and superior pharmacokinetic profiles compared to analogous compounds.
The conceptual merger of piperazine and piperidine structural elements emerged from medicinal chemistry efforts to optimize drug candidates by combining the beneficial properties of both heterocyclic systems. Research throughout the latter half of the twentieth century demonstrated that hybrid structures could offer advantages in terms of target affinity, selectivity, and developability properties. The synthesis of compounds incorporating both piperazine and piperidine moieties became particularly attractive for neuropharmaceutical applications, where the structural complexity could provide enhanced receptor binding specificity.
Industrial production methods for piperidine established important precedents for hybrid compound synthesis. The standard industrial route involves hydrogenation of pyridine over molybdenum disulfide catalysts, providing a foundation for scaled synthetic approaches. This methodology influenced subsequent development of hybrid synthesis strategies, where existing ring systems could be modified and connected through various chemical transformations.
The evolution of synthetic methodologies specifically targeting piperazine-piperidine hybrids gained momentum with advances in intramolecular cyclization techniques and metal-catalyzed coupling reactions. These developments enabled chemists to construct complex bicyclic structures with controlled stereochemistry and regioselectivity, essential features for pharmaceutical applications where specific three-dimensional arrangements determine biological activity.
Table 2: Historical Milestones in Piperazine-Piperidine Chemistry
Significance in Organic and Medicinal Chemistry Research
The research significance of this compound extends across multiple dimensions of contemporary chemical science, establishing it as a valuable compound for understanding structure-activity relationships in medicinal chemistry. Recent investigations have demonstrated its utility as a pharmacological probe for sigma receptor systems, particularly the sigma-1 receptor, where structural modifications of the basic scaffold have yielded compounds with nanomolar binding affinities. These findings have positioned the compound as a critical starting point for developing novel therapeutic agents targeting neurological and psychiatric disorders.
The compound's significance in sigma receptor research stems from its ability to modulate receptor binding through subtle structural modifications. Comparative studies examining piperazine versus piperidine core structures have revealed that replacing the piperazine ring with piperidine does not significantly affect histamine H₃ receptor affinity, while substantially influencing sigma-1 receptor interactions. This selectivity profile demonstrates the compound's utility for developing receptor-specific modulators, an essential capability for modern drug discovery programs targeting multiple receptor systems simultaneously.
Structure-activity relationship investigations have identified this compound as a key intermediate for synthesizing dual-acting compounds that exhibit activity at both histamine H₃ receptors and sigma-1 receptors. The synergistic modulation of these receptor systems represents a novel therapeutic approach for pain management, where the compound's structural features enable the design of molecules with enhanced efficacy compared to single-target agents. These discoveries have established new paradigms for multitarget drug design in neuropharmacology.
The protonation behavior of this compound at physiological pH values presents unique opportunities for understanding drug-receptor interactions. Computational studies using specialized software have revealed that the compound exists in multiple protonation states under biological conditions, with implications for binding selectivity and potency. This characteristic provides researchers with insights into how ionic interactions influence pharmaceutical activity, contributing to broader understanding of drug-receptor binding mechanisms.
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-6-2-10(3-7-12)13-8-4-11-5-9-13/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUMKYGINIODOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340653 | |
| Record name | 1-(1-Methyl-4-piperidinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23995-88-2 | |
| Record name | 1-(1-Methyl-4-piperidinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23995-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methyl-4-piperidinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Reductive Amination and Catalytic Hydrogenation
One well-documented method involves a two-step process:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Sodium tris(acetoxy)borohydride, acetic acid, dichloromethane, 3 h, 20 °C | Reductive amination of N-methyl-4-piperidone with piperazine to form the intermediate |
| 2 | Palladium on activated charcoal, hydrogen gas, methanol, 2 h, 20 °C, 3750.38 Torr | Catalytic hydrogenation to reduce any imine intermediates and purify the product |
This method yields this compound with good efficiency and purity, suitable for research and industrial applications.
Synthesis Using N-Boc-Piperidin-4-one and Sodium Dithionite Reduction
A patented synthesis method improves operational simplicity and cost-effectiveness by employing:
| Step | Reagents & Conditions | Description |
|---|---|---|
| s1 | N-methylpiperazine, N-Boc-piperidin-4-one, solvent A (e.g., ethanol), alkali, stirring | Formation of imine intermediate under basic conditions |
| s2 | Sodium dithionite added in batches, heating at constant temperature, filtration, solvent removal, extraction with water and solvent B (e.g., ethyl acetate) | Reduction of imine to amine intermediate and purification |
| s3 | Intermediate dissolved in methanol, saturated hydrogen chloride methanol solution added dropwise, stirring, filtration | Formation of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride salt |
This method offers advantages such as lower energy consumption and simplified operation, making it attractive for scale-up.
Industrial Production Considerations
Industrial synthesis often involves:
- Preparation of 1-methyl-4-piperidone as a key precursor
- Reaction with piperazine under controlled temperature and pH to maximize yield
- Purification steps including crystallization and drying to obtain high-purity product
- Salt formation (e.g., trihydrochloride) for stability and handling
Comparative Data Table of Preparation Methods
Research Findings and Optimization Parameters
- Temperature Control: Maintaining mild temperatures (20–60 °C) during reductive amination and alkylation steps prevents side reactions and improves selectivity.
- pH Management: Acidic conditions (pH 3–4) during salt formation enhance product stability and facilitate purification.
- Reducing Agents: Sodium tris(acetoxy)borohydride and sodium dithionite are effective for reductive amination, with the latter offering operational simplicity and lower toxicity.
- Catalysts: Palladium on activated charcoal is preferred for hydrogenation due to its efficiency and ease of removal.
- Purification: Recrystallization from ethanol/water mixtures or solvent extraction steps improve purity to >95% as confirmed by HPLC and NMR analyses.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Confirms methyl and piperazine protons, ensuring structural integrity.
- HPLC: Used to assess purity, typically employing C18 columns with gradient elution.
- Mass Spectrometry: ESI-MS confirms molecular ion peaks consistent with C10H21N3.
- Melting Point and Salt Formation: Hydrochloride or trihydrochloride salts improve stability and handling.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-4-piperidinyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce N-oxides, while reduction can yield amines. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : CHN
- Molecular Weight : 183.29 g/mol
- CAS Number : 23995-88-2
- IUPAC Name : 1-(1-methylpiperidin-4-yl)piperazine
Physical Properties
- Appearance : Typically a colorless to pale yellow liquid or solid.
- Solubility : Soluble in water and organic solvents, enhancing its utility in various chemical reactions.
Reactivity
1-(1-Methyl-4-piperidinyl)piperazine participates in several chemical reactions, including:
- Reduction Reactions : Commonly yielding amines.
- Substitution Reactions : Involves the introduction of various substituents on the piperazine ring.
These reactions often require controlled conditions to optimize yield and purity.
Medicinal Chemistry
This compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds targeting the central nervous system. Its structural similarity to known psychoactive substances allows it to modulate neurotransmitter systems, making it a candidate for developing drugs aimed at treating neurological disorders.
Case Study: Dual Inhibitors
A recent study explored the synthesis of N-methyl-piperazine chalcones as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE). The inclusion of the this compound moiety significantly enhanced the inhibitory activity against these enzymes, suggesting its potential role in treating Alzheimer's disease .
Synthetic Chemistry
The compound serves as a versatile building block in synthetic methodologies. It is employed in the development of complex organic molecules due to its ability to undergo various transformations while maintaining structural integrity.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Reduction | Converts functional groups to amines | Lithium aluminum hydride |
| Substitution | Introduces new substituents on the ring | Halogenating agents |
| Oxidation | Modifies alkyl groups to yield carbonyls | Potassium permanganate |
Pharmacological Studies
Research indicates that derivatives of piperazine compounds can influence receptor activity, potentially modulating neurotransmitter release or receptor binding dynamics. For instance, studies have shown that compounds containing the piperazine structure exhibit significant binding affinities for serotonin and dopamine receptors, which are crucial targets in psychopharmacology .
Mechanism of Action
The mechanism of action of 1-(1-Methyl-4-piperidinyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives, including this compound, are known to act as GABA receptor agonists. They bind directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The methyl-piperidine group in this compound confers unique receptor polypharmacy compared to aryl-substituted piperazines (e.g., mCPP, TFMPP), which are more selective for serotonin receptors .
- Psychoactivity vs. Research Utility : BZP and mCPP were marketed as stimulants due to dopaminergic/serotonergic activity , whereas this compound is primarily used in proteomics and receptor interaction studies .
Receptor Binding and Selectivity
Serotonin Receptor Affinity
Key Insight : The methyl-piperidine moiety reduces 5-HT subtype selectivity compared to aryl-substituted analogs, which exhibit sharper selectivity (e.g., mCPP for 5-HT1B/2C) .
Dopamine Receptor Interactions
- This compound : Acts as a D2 partial agonist, distinguishing it from BZP, which primarily inhibits dopamine reuptake .
- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine : Shows high D2 affinity (Ki < 10 nM) due to nitrobenzyl substitution , highlighting how piperidine modifications enhance receptor specificity.
Physicochemical and Pharmacokinetic Properties
Implications : The lower melting point and air sensitivity of this compound necessitate careful handling in lab settings compared to more stable aryl-piperazines .
Biological Activity
1-(1-Methyl-4-piperidinyl)piperazine, a compound with the molecular formula CHN and CAS number 23995-88-2, is a piperazine derivative that has garnered attention for its biological activity. This compound exhibits a range of pharmacological properties that make it relevant in various therapeutic contexts. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 183.29 g/mol |
| CAS Number | 23995-88-2 |
| Synonyms | This compound, 1-(N-Methyl-piperidin-4-yl)piperazine |
Solubility
The compound shows slight solubility in chloroform, dichloromethane, and methanol, which may influence its bioavailability and pharmacokinetic properties .
This compound interacts with various neurotransmitter receptors, particularly those associated with the central nervous system (CNS). It has been noted for its affinity towards:
- Dopamine Receptors : The compound may modulate dopaminergic pathways, which are crucial in the treatment of psychiatric disorders.
- Serotonin Receptors : Its action on serotonin receptors suggests potential implications in mood regulation and anxiety disorders.
Therapeutic Applications
Research has indicated that this compound possesses significant analgesic properties. It has been investigated for use in pain management due to its ability to interact with pain pathways in the CNS .
Case Studies
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the analgesic efficacy of piperazine derivatives, including this compound. The results demonstrated that this compound exhibited notable pain relief effects comparable to established analgesics .
Another study focused on the compound's potential as an antidepressant, highlighting its ability to enhance serotonergic transmission, which is critical for mood improvement .
In Vitro Studies
In vitro assays have shown that this compound can inhibit certain pathways involved in inflammatory responses, suggesting anti-inflammatory properties that could complement its analgesic effects. The compound was found to reduce the production of pro-inflammatory cytokines in cultured cells .
In Vivo Studies
Animal models have been employed to assess the behavioral effects of this compound. Results indicated significant reductions in pain perception and anxiety-like behaviors when administered at specific dosages .
Q & A
Q. What are the optimal conditions for synthesizing 1-(1-Methyl-4-piperidinyl)piperazine derivatives via coupling reactions?
The synthesis of this compound (M-PP) derivatives typically involves coupling reactions between benzoic acids and piperazine precursors. For example, in the preparation of 1-aroyl-4-(4-methoxyphenyl)piperazines, the reaction uses 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent, with trifluoroacetic acid (TFA) as an activator. Key steps include:
- Reagent ratios : A 1:1 molar ratio of benzoic acid to N-(4-methoxyphenyl)piperazine.
- Reaction conditions : Stirring at room temperature for 12–24 hours in anhydrous dichloromethane or acetonitrile.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields derivatives with >90% purity .
Q. How can this compound enhance peptide derivatization in mass spectrometry (MS) workflows?
M-PP is used to derivatize carboxyl groups on peptides, improving ionization efficiency in matrix-assisted laser desorption/ionization (MALDI-MS) . The protocol involves:
- Coupling reagents : 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) in dimethylformamide (DMF).
- Derivatization efficiency : Yields >94% for peptides like RVYVHPI and APGDRIYVHPF.
- Signal enhancement : Peptides with low molecular weight (<2 kDa) and high isoelectric points (pI >9) show 3–5× signal amplification due to increased hydrophobicity and proton affinity .
Q. What analytical techniques are critical for characterizing this compound derivatives?
Routine characterization includes:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.1–7.3 ppm, piperazine protons at δ 2.4–3.8 ppm).
- High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive ion mode for molecular ion verification (e.g., [M+H]⁺ for C₁₈H₂₀N₂O₂ at m/z 296.1524).
- X-ray crystallography : To resolve supramolecular interactions, such as C–H⋯O hydrogen bonds and π-π stacking in crystalline phases .
Advanced Research Questions
Q. How do structural modifications to this compound impact its pharmacological activity?
Substituent effects on the piperazine ring influence bioactivity:
- Electron-withdrawing groups (e.g., Cl, F) : Enhance binding affinity to monoamine transporters (e.g., dopamine, serotonin) by 2–4× compared to unsubstituted analogs.
- Hydrogen-bond donors (e.g., hydroxyl groups) : Improve selectivity for G protein-coupled receptors (GPCRs) via C–H⋯O interactions (e.g., IC₅₀ values <50 nM for 5-HT₁A receptors).
- Bulkier substituents : Increase metabolic stability (e.g., t₁/₂ >6 hours in hepatic microsomes) but may reduce BBB permeability (logP >3.5) .
Q. How can researchers resolve contradictions in biological activity data for structurally similar derivatives?
Discrepancies often arise from:
- Crystallographic disorder : For example, in 1-(2-chlorobenzoyl)-4-(4-methoxyphenyl)piperazine, aroyl ring disorder (94.2% vs. 5.8% occupancy) can lead to misinterpretation of binding modes.
- Solvent effects : Polar solvents (e.g., DMSO) stabilize zwitterionic forms, altering IC₅₀ values by up to 50%.
- Assay variability : Standardize protocols (e.g., radioligand vs. fluorescence-based assays) to minimize inter-lab variability .
Q. What strategies optimize the detection of this compound derivatives in complex biological matrices?
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients.
- Ion mobility spectrometry (IMS) : Differentiate isomers (e.g., ortho vs. para substitutions) via collision cross-section (CCS) values (ΔCCS >5% for 2-Cl vs. 4-Cl analogs).
- Derivatization : Pre-column labeling with dansyl chloride enhances sensitivity (LOD <1 ng/mL) in plasma samples .
Q. How can computational methods accelerate the design of novel this compound-based therapeutics?
- Molecular docking : Screen against target receptors (e.g., CCR5 for HIV entry inhibition) using AutoDock Vina (binding energy <−9 kcal/mol).
- QSAR models : Correlate logP values (1.8–3.2) with bioavailability (R² >0.85).
- Retrosynthesis AI : Tools like BenchChem’s AI planner propose one-step routes (e.g., EDC-mediated coupling) with >80% predicted yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
